molecular formula C22H15ClN2O2 B11369486 5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11369486
M. Wt: 374.8 g/mol
InChI Key: MPVXVOUCTAAKIW-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, two diphenyl groups, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with diphenylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxazole ring, coupled with the 4-chlorophenyl and diphenyl groups, makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H15ClN2O2/c23-17-13-11-16(12-14-17)21-15-20(24-27-21)22(26)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H

InChI Key

MPVXVOUCTAAKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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